molecular formula C18H12ClFN2O4 B2709034 5-(4-chloro-2-nitrophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide CAS No. 876871-35-1

5-(4-chloro-2-nitrophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide

Cat. No.: B2709034
CAS No.: 876871-35-1
M. Wt: 374.75
InChI Key: QZJHAVVIEGDHQS-UHFFFAOYSA-N
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Description

5-(4-chloro-2-nitrophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using various methods and has been extensively studied to understand its mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments.

Scientific Research Applications

Medicinal Chemistry and Drug Development

In medicinal chemistry, the manipulation of structural elements similar to those in 5-(4-chloro-2-nitrophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide has led to the development of novel inhibitors targeting key biological pathways. For instance, Palanki et al. (2000) conducted structure-activity relationship studies on compounds inhibiting NF-kappaB and AP-1 gene expression, highlighting the importance of specific substitutions on the pyrimidine ring for activity and bioavailability, which could be relevant for derivatives of the mentioned compound (Palanki et al., 2000). Similarly, the development of PET tracers for serotonin 5-HT1A receptors, as described by García et al. (2014), demonstrates the application of fluorine and nitro substitutions in enhancing receptor affinity and selectivity, potentially applicable to the furan-carboxamide structure for neuroimaging purposes (García et al., 2014).

Antimicrobial and Antipathogenic Research

The search for new antimicrobial agents has also leveraged the structural motifs present in this compound. Limban et al. (2011) synthesized and characterized a number of acylthioureas with significant antipathogenic activity, emphasizing the role of halogen atoms in enhancing antibacterial and antibiofilm properties (Limban et al., 2011). This suggests potential for derivatives of the compound to serve as frameworks for developing new antimicrobial agents.

Synthetic Methodologies and Chemical Properties

The compound's structure, featuring halogen substitutions and the furan ring, positions it as a candidate for various synthetic methodologies aimed at creating heterocyclic compounds. For instance, the solid-phase synthesis approach described by Lee et al. (1999) for the preparation of substituted benzodiazepinones indicates the potential for using similar strategies to synthesize derivatives of this compound for pharmaceutical applications (Lee et al., 1999).

Properties

IUPAC Name

5-(4-chloro-2-nitrophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClFN2O4/c1-10-15(18(23)21-13-5-3-12(20)4-6-13)9-17(26-10)14-7-2-11(19)8-16(14)22(24)25/h2-9H,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZJHAVVIEGDHQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C2=C(C=C(C=C2)Cl)[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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